molecular formula C5H8O3 B147727 Tetrahydrofuran-2-carboxylic acid CAS No. 16874-33-2

Tetrahydrofuran-2-carboxylic acid

Cat. No. B147727
CAS RN: 16874-33-2
M. Wt: 116.11 g/mol
InChI Key: UJJLJRQIPMGXEZ-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-carboxylic acid (THFC) is a chiral building block used in the synthesis of various pharmaceuticals, including beta-lactam antibiotics and peptidomimetics. It is a derivative of tetrahydrofuran with a carboxylic acid functional group at the second position, which is key to its reactivity and utility in chemical synthesis .

Synthesis Analysis

The synthesis of THFC and its derivatives has been approached through various methods. One route involves the enantioselective hydrolysis of ethyl tetrahydrofuran-2-carboxylate using Aspergillus melleus protease, yielding (R)-THFC with high enantiomeric excess . Another method employs aldol condensations of N-substituted alpha-amino aldehydes with enolates and enol silyl ethers of gamma-butyrolactone, leading to diastereomeric 3-substituted-tetrahydrofuran 2-carboxylic acids . Additionally, a chemoenzymatic preparation of (R)-THFC has been developed, which is scalable and practical for industrial applications .

Molecular Structure Analysis

The molecular structure of THFC is characterized by the tetrahydrofuran ring, a five-membered ether ring, which imparts rigidity and a defined three-dimensional shape to the molecule. This structural feature is crucial for the molecule's biological activity and its role as a building block in more complex molecules. The carboxylic acid group provides a site for further chemical reactions, such as esterification or amidation .

Chemical Reactions Analysis

THFC is involved in various chemical reactions due to its reactive carboxylic acid group. It can form dimers through intermolecular associations, which can be studied using vibrational circular dichroism (VCD) . The compound also serves as a precursor for the synthesis of constrained oxacyclic hydroxyethylene isosteres of aspartic protease inhibitors, which are important in the development of treatments for diseases like Alzheimer's .

Physical and Chemical Properties Analysis

The physical and chemical properties of THFC are influenced by its functional groups and molecular structure. The presence of the carboxylic acid group allows for strong intermolecular associations, particularly dimerization in solution. These associations can affect the compound's solubility, boiling point, and melting point. The tetrahydrofuran ring contributes to the molecule's stability and reactivity, making it a versatile intermediate in organic synthesis .

Scientific Research Applications

1. Intermolecular Associations in Solutions

Tetrahydrofuran-2-carboxylic acid demonstrates significant intermolecular associations, particularly in its chiral form. It acts as a chiral building block for beta-lactam antibiotics. Studies using vibrational circular dichroism (VCD) have shown that in solutions like CDCl3 and CS2, there exists a complex equilibrium between monomers and dimers of tetrahydrofuran-2-carboxylic acid (Kuppens et al., 2006).

2. Enantioselective Hydrolysis for Chiral Building Blocks

The compound has been utilized in the enantioselective hydrolysis of its esters, which is a critical step in developing practical scalable approaches for chiral building blocks like furopenem (Fujima et al., 2003).

3. Synthesis of Sugar Amino Acids

Tetrahydrofuran-2-carboxylic acid is used in the enantiospecific synthesis of sugar amino acids. This process involves chemical manipulation of chiral precursors derived from galactose to form tetrahydrofuran rings, which are crucial in the synthesis of these sugar amino acids (Uhrig et al., 2010).

4. DNA/RNA Binding Properties in Biomimetic Structures

Its derivatives are instrumental in designing biomimetic structures, like peptide nucleic acids (PNA), which exhibit high DNA binding affinity and specificity. The incorporation of the tetrahydrofuran ring reduces nonspecific interactions common in PNA due to its hydrophobic nature (Sriwarom et al., 2015).

5. Synthesis of Lignans and Related Compounds

The compound has been used in the stereoselective synthesis of tetrahydrofuran lignans, which are precursors to natural products. This involves studying the effects of substituents on reactions like Diels-Alder and catalytic hydrogenation (Pei et al., 2000).

6. Structural Studies in Oligomers

Tetrahydrofuran-based γ-amino acids, derived from tetrahydrofuran-2-carboxylic acid, have been synthesized and used in secondary structural studies to understand the conformational preferences in oligomers (Edwards et al., 2006).

Safety And Hazards

Tetrahydrofuran-2-carboxylic acid causes severe skin burns and eye damage . It is recommended to wear suitable protective equipment, prevent generation of vapor or mist, wash hands and face thoroughly after handling, use a closed system if possible, use a ventilation, local exhaust if vapor or aerosol will be generated, and avoid contact with skin, eyes, and clothing .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in this Review . In particular, the focus is on the mechanistic aspects of the catalytic hydrogenation and highlight the bifunctional nature of the mechanism that is preferred for supported metal catalysts as well as homogeneous transition metal complexes .

properties

IUPAC Name

oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLJRQIPMGXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030927
Record name Tetrahydro-2-furancarboxylic acid
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Molecular Weight

116.11 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Furancarboxylic acid, tetrahydro-
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Product Name

Tetrahydrofuran-2-carboxylic acid

CAS RN

16874-33-2
Record name (±)-Tetrahydro-2-furoic acid
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Record name Tetrahydro-2-furancarboxylic acid
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Record name 2-Furancarboxylic acid, tetrahydro-
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Record name Tetrahydro-2-furancarboxylic acid
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Record name Tetrahydro-2-furancarboxylic acid
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Record name TETRAHYDRO-2-FUROIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
296
Citations
Y Fujima, Y Hirayama, M Ikunaka, Y Nishimoto - Tetrahedron: Asymmetry, 2003 - Elsevier
To develop a practical scalable approach to (R)-tetrahydrofuran-2-carboxylic acid (THFC) 1, a chiral building block for furopenem 2, enantioselective hydrolysis of its esters is explored: …
Number of citations: 15 www.sciencedirect.com
T Kuppens, W Herrebout… - The Journal of …, 2006 - ACS Publications
… In this study tetrahydrofuran-2-carboxylic acid (1) is studied using vibrational spectroscopy including … (R)-Tetrahydrofuran-2-carboxylic acid is a chiral building block for faropenem (7-(1-…
Number of citations: 61 pubs.acs.org
T Asano, Y Nakagawa, M Tamura… - Applied Catalysis A …, 2020 - Elsevier
… All of these systems using Pt as active metal involved opening of furan ring before hydrogenation to tetrahydrofuran ring, and tetrahydrofuran-2-carboxylic acid (THFCA), ring-…
Number of citations: 9 www.sciencedirect.com
HA Bates - Journal of the American Chemical Society, 1982 - ACS Publications
Tetrahydrofuran-2-carboxylic acids 1, 3, and 5 readily decarbonylate in 96% sulfuric acid, generating stable oxonium ions 2, 4, and 6, respectively. Analogously, tetrahydropyran-2-…
Number of citations: 17 pubs.acs.org
ML Uhrig, MJ Simirgiotis, O Varela - Tetrahedron: Asymmetry, 2010 - Elsevier
… cis-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid by the … aminomethyl)-tetrahydrofuran-2-carboxylic acid was obtained … ,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, the …
Number of citations: 5 www.sciencedirect.com
M Sebek, J Holz, A Börner, K Jähnisch - Synlett, 2009 - thieme-connect.com
… pathway for the synthesis of optically pure tetrahydrofuran-2-carboxylic acid. Herein, we will give … substrate 3f was finally hydrolyzed to tetrahydrofuran-2-carboxylic acid (4, Scheme [¹] ). …
Number of citations: 13 www.thieme-connect.com
NL Hungerford, TDW Claridge, MP Watterson… - Journal of the …, 2000 - pubs.rsc.org
The synthesis of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate as an amino acid precursor (in which the carboxylic acid is cis to the azidomethyl substituent and trans to the diol …
Number of citations: 87 pubs.rsc.org
M Maris, T Mallat, E Orglmeister, A Baiker - Journal of Molecular Catalysis A …, 2004 - Elsevier
… catalyst afforded 24% ee to tetrahydrofuran-2-carboxylic acid at very low conversion of furan… % ee to the (S)-enantiomer of tetrahydrofuran-2-carboxylic acid [11]. In the hydrogenation of …
Number of citations: 21 www.sciencedirect.com
DEA Brittain, MP Watterson, TDW Claridge… - Journal of the …, 2000 - pubs.rsc.org
The efficient synthesis of a D-galacto-configured tetrahydrofuran amino acid from a seven-carbon lactone as a monomer for the generation of sequence-defined structured biopolymer …
Number of citations: 43 pubs.rsc.org
T Asano, H Takagi, Y Nakagawa, M Tamura… - Green …, 2019 - pubs.rsc.org
… are the ring-hydrogenation to tetrahydrofuran-2-carboxylic acid or its derivatives and the … catalyst produced tetrahydrofuran-2-carboxylic acid from FCA instead of 5-HVA derivatives. …
Number of citations: 25 pubs.rsc.org

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